12-Aminododecanoic Acid

Catalog No.
S589379
CAS No.
693-57-2
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Aminododecanoic Acid

CAS Number

693-57-2

Product Name

12-Aminododecanoic Acid

IUPAC Name

12-aminododecanoic acid

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)

InChI Key

PBLZLIFKVPJDCO-UHFFFAOYSA-N

Synonyms

12-Aminododecanoic Acid; 12-Amindodecanoic Acid; ADA; λ-Aminolauric Acid; ω-Aminododecanoic Acid; ω-Aminolauric Acid;

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC[NH3+]

The exact mass of the compound 12-Aminododecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. It belongs to the ontological category of omega-amino fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

12-Aminododecanoic acid (12-ADA) is a linear, bifunctional ω-amino fatty acid featuring a 12-carbon backbone with terminal amine and carboxylic acid groups. It serves as a primary monomer for the synthesis of Polyamide 12 (Nylon 12) via direct polycondensation . As a high-purity crystalline solid with a melting point of 185–187 °C, it offers a precise stoichiometric balance of functional groups, enabling the production of polymers with exceptionally low amide bond density . In procurement and materials engineering, 12-ADA is prioritized for manufacturing high-performance thermoplastics, specialized peptide linkers, and biodegradable polymer segments where long-chain aliphatic hydrophobicity is required to minimize moisture uptake and enhance chemical resistance .

Procurement Fit

Nylon 12 monomer precursor for polycondensation and laurolactam routes
C12 alkyl chain supports hydrophobic barrier and low moisture uptake
May support surface modification and supramolecular host-guest assembly

Substituting 12-aminododecanoic acid with shorter-chain analogs like 6-aminohexanoic acid (Nylon 6 monomer) or 11-aminoundecanoic acid fundamentally alters the thermomechanical profile of the resulting polymer [2]. Shorter aliphatic chains increase the frequency of polar amide linkages, directly causing higher moisture absorption, reduced low-temperature flexibility, and compromised dimensional stability in the final part [2]. Furthermore, while laurolactam (the cyclic equivalent of 12-ADA) is a common alternative for Nylon 12 production, it requires a high-temperature, high-pressure hydrolytic ring-opening initiation step that is notoriously slow—often proceeding at less than one-tenth the rate of caprolactam ring-opening[1]. Utilizing 12-ADA bypasses this kinetic bottleneck, allowing for direct polycondensation without the extreme initiation conditions required for the cyclic monomer [1].

Substitution Risk

Chain length mismatch

Shorter-chain analogs (e.g., C6) may increase polyamide water absorption and shift thermal and mechanical profiles.

Odd-even parity effect

Odd-chain analogs (e.g., C11) may alter crystallographic packing, affecting stiffness-to-flexibility balance.

Host-guest stoichiometry

Shorter alkyl chains may limit formation of 2:1 pseudorotaxane complexes with α-cyclodextrin.

Polymerization Kinetics: Direct Polycondensation vs. Ring-Opening

The synthesis of Polyamide 12 can be achieved via the ring-opening polymerization of laurolactam or the direct polycondensation of 12-aminododecanoic acid. Laurolactam requires a hydrolytic ring-opening reaction to form the amino acid before polycondensation can occur. This step is kinetically sluggish, proceeding at less than 1/10th the rate of caprolactam hydrolysis[1]. In contrast, 12-aminododecanoic acid is already in the open-chain amino acid form, completely bypassing the rate-limiting ring-opening phase and allowing immediate polycondensation upon melting[1].

Evidence DimensionPolymerization initiation rate and mechanism
Target Compound Data12-Aminododecanoic acid: Direct polycondensation (no ring-opening required)
Comparator Or BaselineLaurolactam: Requires hydrolytic ring-opening at <10% the rate of caprolactam
Quantified DifferenceEliminates the slow ring-opening kinetic bottleneck
ConditionsThermal polymerization under atmospheric or low pressure

Bypassing the ring-opening step reduces reactor residence time and eliminates the need for high-pressure water initiation phases in polymer manufacturing.

Corrosion Inhibition
Head-to-head
12AA: 98.8 ± 0.5% vs. 11AA: ~95%
Supports lower inhibitor dosage in acidic oilfield media
0.5 M HCl, carbon steel, 25 °C, 3 mM inhibitor

Moisture Absorption and Dimensional Stability of the Resulting Polymer

The extended 11-methylene sequence between the functional groups of 12-aminododecanoic acid results in a polymer with significantly lower amide bond density compared to shorter-chain polyamides [1]. When polymerized, 12-aminododecanoic acid yields a thermoplastic with a moisture absorption rate of less than 0.5% at 23°C and 50% relative humidity [1]. In comparison, polymers derived from 6-aminohexanoic acid (Nylon 6) exhibit much higher moisture uptake due to their shorter 5-carbon spacing. This low moisture absorption translates directly to superior dimensional stability and insensitivity to stress cracking in wet environments [1].

Evidence DimensionEquilibrium moisture absorption (23°C, 50% RH)
Target Compound Data12-ADA derived polymer (PA12): <0.5% moisture uptake
Comparator Or Baseline6-Aminohexanoic acid derived polymer (PA6): >2.5% moisture uptake
Quantified Difference>80% reduction in moisture absorption
ConditionsStandard environmental exposure (23°C, 50% RH)

Critical for procuring precursors for fluid handling systems, cable jacketing, and precision tubing where moisture-induced swelling causes part failure.

Water Absorption
Cross-study comparable
Nylon 12: 0.6–1.0% vs. Nylon 6: 3.0%
Enables dimensional stability in humid environments
23 °C, 50% RH, saturation; reported values

Thermal Processing Efficiency in Additive Manufacturing

Polyamides synthesized from 12-aminododecanoic acid exhibit a melting point between 176°C and 180°C, which is the lowest among major engineering polyamides [1]. Compared to Nylon 6 (derived from 6-aminohexanoic acid, melting at ~220°C), the 12-ADA-derived polymer requires significantly less thermal energy to achieve a melt state [1]. This lower melting temperature, combined with a wide sintering window, makes it the premier material for Selective Laser Sintering (SLS), where minimizing energy expenditure and preventing thermal degradation of the polymer bed are paramount [1].

Evidence DimensionPolymer melting temperature (Tm)
Target Compound Data12-ADA derived polymer: 176–180 °C melting point
Comparator Or Baseline6-Aminohexanoic acid derived polymer (PA6): ~220 °C melting point
Quantified Difference40–44 °C reduction in processing melting point
ConditionsThermal analysis of polymerized resins

Lowers energy requirements and expands the processing window for advanced extrusion and 3D printing applications.

α-CD Complexation
Head-to-head
12AA: enriched 2:1 [3]pseudorotaxane vs. 11AA: predominantly 1:1
Supports design of multi-component supramolecular architectures
pH 7.3, 25 °C, NMR titration and 2D ROESY
Mechanical Properties
Class-level
Nylon 12: reported higher stiffness; Nylon 11: higher flexibility
Property trade-off guides monomer selection for target polyamide
Qualitative trend; verify with specific grade and processing
Melting Point
Data to verify
185–187 °C (3–4 °C lower than 11-aminoundecanoic acid)
Identity confirmation and incoming purity assessment
Literature range; confirm with in-house reference standard

High-Performance Automotive and Aerospace Fluid Tubing

Because 12-aminododecanoic acid yields a polymer with exceptionally low moisture absorption and high resistance to stress cracking, it is the precursor of choice for manufacturing fuel lines, pneumatic braking tubes, and hydraulic hoses [1]. Its use ensures that dimensional tolerances remain strict even under continuous exposure to environmental moisture and aggressive automotive fluids [1].

Powder-Based Additive Manufacturing (Selective Laser Sintering)

The lower melting point (176–180°C) and favorable crystallization kinetics of the 12-ADA-derived polymer make it ideal for SLS 3D printing [1]. Procuring 12-ADA for custom polyamide synthesis allows manufacturers to tailor the molecular weight and end-group balance specifically for optimized powder flow, bed stability, and reduced energy consumption during laser sintering [1].

Specialty PROTAC and Peptide Linker Synthesis

Beyond bulk polymerization, the precise 12-carbon linear spacing of 12-aminododecanoic acid makes it a highly valuable heterobifunctional linker in pharmaceutical chemistry . It is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and long-acting peptide therapeutics, where the hydrophobic aliphatic chain provides optimal steric separation and enhanced serum albumin binding compared to shorter PEG or alkyl linkers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oilfield corrosion inhibitor formulation
Corrosion inhibition efficiency in acidic media
Monolayer formation kinetics and sustained protection
Moisture-resistant polyamide components
Low water absorption polyamide grade
Dimensional stability under humid conditions
Supramolecular 2:1 host-guest complexes
Chain length for dual α-cyclodextrin threading
Pseudorotaxane stoichiometry by NMR

Physical Description

Faintly beige powder; [Sigma-Aldrich MSDS]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.188529040 Da

Monoisotopic Mass

215.188529040 Da

Heavy Atom Count

15

Appearance

Powder

UNII

9042RP777G

Related CAS

25768-33-6

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

693-57-2

Wikipedia

12-aminododecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Dodecanoic acid, 12-amino-: ACTIVE

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